molecular formula C11H15NO4 B13527042 2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid

2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B13527042
M. Wt: 225.24 g/mol
InChI Key: YKUHSESXGQYWES-UHFFFAOYSA-N
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Description

2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxy group, and an ethoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for further use.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of 2-amino-3-(4-ethoxyphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 2-amino-3-(4-ethoxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to various physiological effects. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-methoxyphenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(4-ethoxyphenyl)propanoic acid
  • 2-Amino-3-(4-hydroxyphenyl)-3-hydroxypropanoic acid

Uniqueness

2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for certain applications.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H15NO4/c1-2-16-8-5-3-7(4-6-8)10(13)9(12)11(14)15/h3-6,9-10,13H,2,12H2,1H3,(H,14,15)

InChI Key

YKUHSESXGQYWES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(C(=O)O)N)O

Origin of Product

United States

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